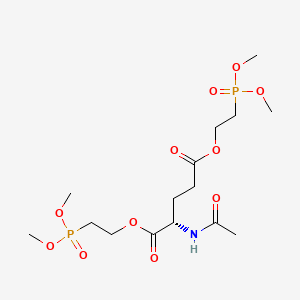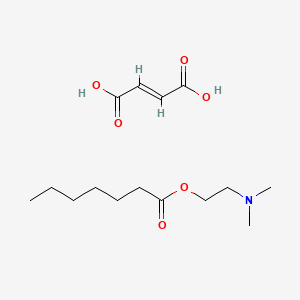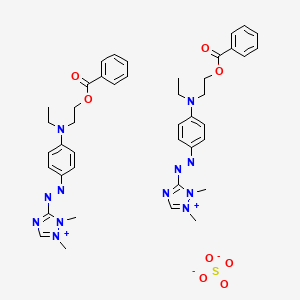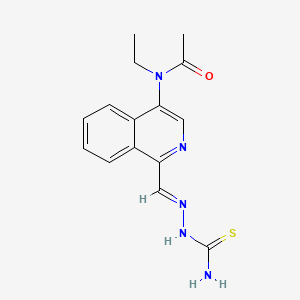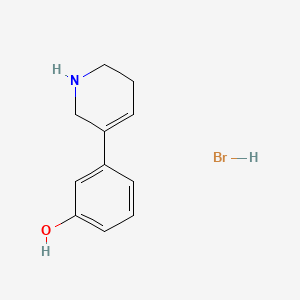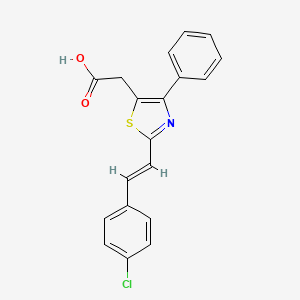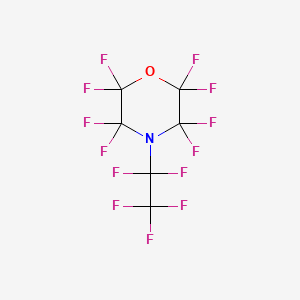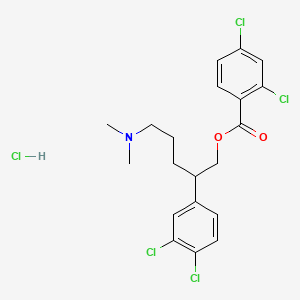
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- typically involves the reaction of 3-pyridinesulfonamide with N-(3-(dimethylamino)propyl)-4-ethoxy-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphoinositide 3-kinases (PI3K).
Medicine: Investigated for its anticancer properties, as it has shown activity against various cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cell proliferation and survival pathways. This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-Substituted pyridine-3-sulfonamides: These compounds share a similar core structure but differ in the substituents attached to the pyridine ring.
N-(phenylcarbamoyl)-3-pyridinesulfonamides: These compounds have a phenylcarbamoyl group instead of the dimethylamino propyl group.
Uniqueness
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-ethoxy- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its ability to inhibit PI3K with high specificity and potency sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
138761-23-6 |
|---|---|
Molecular Formula |
C12H21N3O3S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H21N3O3S/c1-4-18-11-6-8-13-10-12(11)19(16,17)14-7-5-9-15(2)3/h6,8,10,14H,4-5,7,9H2,1-3H3 |
InChI Key |
XEQAQHROLLRVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


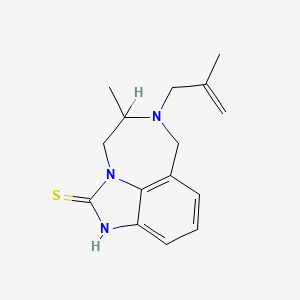
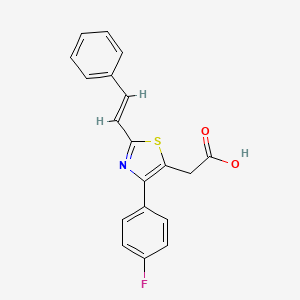

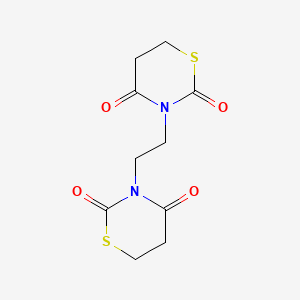
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
